solubility profile of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine in organic solvents
solubility profile of 2-chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine in organic solvents
Executive Summary
2-Chloro-N-(pyridin-3-ylmethyl)pyrimidin-4-amine is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., Rho-kinase, JAK, and BTK inhibitors). Its structural duality—combining electron-deficient pyrimidine and pyridine rings with a secondary amine linker—creates a unique solubility profile that dictates its handling during nucleophilic aromatic substitution (
This guide provides an in-depth analysis of its solubility behavior, driven by physicochemical principles and empirical synthesis data. It establishes a Solubility Profiling Protocol designed to assist researchers in optimizing reaction yields and crystallization processes.
Physicochemical Analysis & Structure-Property Relationships (SPR)
To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular architecture.
Structural Decomposition
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Pyrimidine Core (Electron Deficient): The 2-chloro-4-aminopyrimidine motif is lipophilic but polarizable. The chlorine atom at the C2 position adds significant lipophilicity (
) but serves as the reactive handle. -
Pyridine Ring (Basic Nitrogen): The 3-pyridyl group introduces a basic nitrogen (
), rendering the molecule pH-sensitive. It acts as a hydrogen bond acceptor. -
Secondary Amine Linker: Acts as both a hydrogen bond donor (NH) and acceptor, facilitating solubility in protic solvents like alcohols.
Predicted Physicochemical Parameters[1]
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LogP (Octanol/Water): Estimated ~1.8 – 2.5 (Moderate Lipophilicity).
-
Physical State: Solid (typically off-white to beige powder).
-
Melting Point: Expected range 100°C – 140°C (suggesting stable crystal lattice energy requiring polar solvents to disrupt).
Solubility Profile: Solvent Compatibility Matrix
The following data is synthesized from standard isolation protocols for aminopyrimidines and specific synthesis patents involving this scaffold.
Table 1: Estimated Solubility Performance
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Ideal for |
| Polar Aprotic | THF, Acetone | Good (20-50 mg/mL) | Standard reaction solvents; Acetone used for crystallization (cooling). |
| Chlorinated | DCM, Chloroform | Good (>30 mg/mL) | Primary solvents for extraction and column chromatography loading. |
| Alcohols | Methanol, Ethanol | Moderate (Heating req.) | Good solubility at reflux; often poor at RT (used for recrystallization). |
| Esters | Ethyl Acetate | Moderate/Low | Often used as the "non-solvent" in precipitations or mobile phase in TLC. |
| Non-Polar | Hexane, Heptane | Negligible (<1 mg/mL) | Used to wash filter cakes or induce precipitation. |
| Aqueous | Water (Neutral) | Very Low | The free base is hydrophobic. |
| Aqueous | Water (Acidic, pH <4) | High | Forms soluble salts (HCl, TFA) due to pyridine/pyrimidine protonation. |
Solvation Mechanism Visualization
The following diagram illustrates the competing intermolecular forces that determine dissolution in different media.
Caption: Solvation mechanisms illustrating why polar aprotic solvents and acidic media are superior solubilizers for this heterocyclic amine.
Experimental Protocols for Solubility Determination
For drug development applications, precise quantitative data is required. The following protocols ensure self-validating results.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Purpose: To determine the absolute saturation point (equilibrium solubility).
-
Preparation: Weigh approx. 10 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target solvent.
-
Agitation: Cap and shake at constant temperature (25°C) for 24 hours.
-
Checkpoint: If the solid dissolves completely immediately, add more solid until a suspension persists.
-
-
Equilibration: Allow the suspension to settle for 2 hours.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (use Nylon for aqueous/alcohols).
-
Quantification: Dilute the filtrate (1:100) and analyze via HPLC-UV (254 nm).
Protocol B: Kinetic Solubility (High-Throughput)
Purpose: To estimate solubility during early screening (e.g., for bioassays).
-
Stock Solution: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Add 10 µL of stock to 490 µL of aqueous buffer (PBS, pH 7.4).
-
Turbidimetry: Measure absorbance at 620 nm immediately.
-
Interpretation: High absorbance indicates precipitation (Low Kinetic Solubility).
-
Workflow Diagram
Caption: Step-by-step decision tree for determining thermodynamic solubility.
Applications in Synthesis & Purification
Reaction Optimization ( )
The 2-chloro position is susceptible to nucleophilic attack.
-
Recommendation: Use n-Butanol or Isopropanol at reflux.
-
Why? The compound has moderate solubility at RT but high solubility at reflux (
C). As the reaction cools, the product (often less soluble than the starting material due to increased MW) may precipitate, facilitating isolation.
-
Purification Strategy (Crystallization)
-
Anti-Solvent Method: Dissolve crude material in a minimal volume of DCM or THF . Slowly add Hexane or Diisopropyl Ether until turbidity persists. Cool to 4°C.
-
Acid-Base Extraction: Dissolve in dilute HCl (aq). Wash with Ethyl Acetate (removes non-basic impurities). Basify aqueous layer with NaOH to pH 10. Extract the precipitating free base into DCM.
References
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OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11737638, (3-Chloro-phenyl)-(4-pyridin-3-yl-pyrimidin-2-yl)-amine [Analog Analysis]. Retrieved from .
-
World Intellectual Property Organization. (2014). WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. (Demonstrates solubility of pyridine-pyrimidine intermediates in Methanol/Acetone). .
-
Vibrant Pharma. (2024). Product Sheet: 4-(2-Chloro-pyridin-3-yl)-pyrimidin-2-ylamine.[1] (Solubility data for structural isomers). Link.
